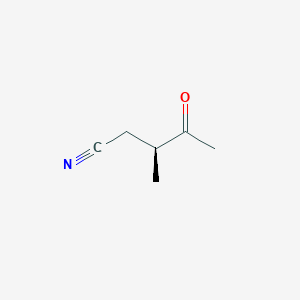

(3S)-3-Methyl-4-oxopentanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

173948-42-0 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(3S)-3-methyl-4-oxopentanenitrile |

InChI |

InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3/t5-/m0/s1 |

InChI Key |

LQHLNWGSGCLQIH-YFKPBYRVSA-N |

SMILES |

CC(CC#N)C(=O)C |

Isomeric SMILES |

C[C@@H](CC#N)C(=O)C |

Canonical SMILES |

CC(CC#N)C(=O)C |

Synonyms |

Pentanenitrile, 3-methyl-4-oxo-, (S)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3 Methyl 4 Oxopentanenitrile and Analogous Chiral Oxo Nitriles

Asymmetric Synthesis Strategies for Enantiopure β-Ketonitriles

The primary challenge in synthesizing compounds like (3S)-3-Methyl-4-oxopentanenitrile is the enantioselective installation of the stereocenter at the α-position to the nitrile group (the C3 position). Modern organic synthesis has developed several powerful strategies to achieve this, including direct enantioselective transformations, the use of chiral auxiliaries, and resolution techniques. umich.edu

Enantioselective Formation of the Chiral Center

Creating the specific (S)-configuration at the C3 position of 3-Methyl-4-oxopentanenitrile requires precise stereochemical control. Two primary retrosynthetic disconnections are most common for this purpose: asymmetric conjugate addition and asymmetric α-alkylation.

Asymmetric Conjugate Addition: This is a powerful and atom-economical approach where a methyl group, delivered from an organometallic reagent (like a Gilman cuprate (B13416276) or an organozinc reagent), is added to the β-position of an α,β-unsaturated precursor, such as 4-oxo-2-pentenenitrile. libretexts.orgyoutube.comyoutube.com The key to success lies in using a chiral catalyst that directs the incoming nucleophile to one face of the molecule, thereby establishing the desired stereocenter. libretexts.org

Asymmetric α-Alkylation: This strategy involves the alkylation of a pre-formed enolate of a parent ketonitrile, such as 4-oxopentanenitrile. The challenge is to generate a chiral enolate or to use a chiral catalyst that guides an incoming alkylating agent (e.g., methyl iodide) to create the stereocenter with high fidelity. nih.gov Recent advances have seen the development of catalytic enantioselective methods that avoid the need for stoichiometric chiral auxiliaries. nih.govrsc.org

Chiral Auxiliary and Chiral Catalyst-Mediated Approaches

To execute the enantioselective formation of the chiral center, chemists rely on either temporarily incorporating a chiral molecule (an auxiliary) or using a substoichiometric amount of a chiral catalyst. kanazawa-u.ac.jpyoutube.com

Chiral Auxiliaries: This classic strategy involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. While effective, this method requires additional synthetic steps for attachment and removal.

Chiral Catalysts: Asymmetric catalysis is a more efficient and modern approach where a small amount of a chiral catalyst generates large quantities of the enantiopure product. youtube.com For the synthesis of chiral β-ketonitriles, both metal-based catalysts and organocatalysts have proven effective.

Organocatalysis: Cinchona alkaloids and their derivatives are prominent organocatalysts used in asymmetric synthesis. nih.govnih.gov For instance, a bifunctional quinine-derived sulfonamide has been used to catalyze the enantioselective sulfa-Michael addition to trans-chalcones, achieving up to 96% enantiomeric excess (ee). nih.govbeilstein-journals.org This type of catalysis, which often relies on hydrogen bonding to organize the transition state, is highly relevant for the conjugate addition of nucleophiles to form compounds analogous to this compound.

Metal Catalysis: Transition metal complexes are widely used for asymmetric alkylations. For example, a nickel/bis(oxazoline) catalyst system has been successfully employed for the highly enantioselective α-alkylation of α-substituted lactams with unactivated alkyl halides, demonstrating the power of this approach for creating quaternary stereocenters. nih.gov Similarly, iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement has been used to achieve enantioselective γ-alkylation of α,β-unsaturated ketoesters, a strategy that could be adapted for nitrile-containing substrates. nih.gov

Table 1: Examples of Chiral Catalyst-Mediated Asymmetric Synthesis for Analogous Ketones and Esters

| Catalyst/Ligand | Substrate Type | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

| Quinine-derived sulfonamide | trans-Chalcone | Sulfa-Michael Addition | High | up to 96% | nih.govnih.govbeilstein-journals.org |

| Nickel/Pybox Complex | α-Substituted Lactam | α-Alkylation | Good | up to 99% | nih.gov |

| Ir/(S)-Tol-BINAP | Allylic Carbonate | Allylic Alkylation | up to 97% | up to 98% | nih.gov |

| Chiral Phosphoric Acid | 3-Substituted Oxetane | Desymmetrization | up to 98% | up to 94% | nih.govbohrium.com |

| Cinchona-based Primary Amine | Cyclic Ketone | Photo-organocatalytic Alkylation | Good | High | rsc.org |

Deracemization and Kinetic Resolution Techniques

An alternative to direct asymmetric synthesis is to start with a racemic mixture of 3-methyl-4-oxopentanenitrile and then separate or convert the enantiomers.

Kinetic Resolution (KR): This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other, slower-reacting enantiomer enriched. wikipedia.org A significant drawback is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%. frontiersin.org

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR. In this process, the starting racemic mixture is continuously racemized in situ while one enantiomer is selectively converted to the product by a chiral catalyst. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. princeton.edu The Noyori asymmetric hydrogenation, which reduces β-ketoesters to β-hydroxyesters, is a landmark example of DKR. wikipedia.org This method is highly applicable to β-ketonitriles, where the acidic α-proton allows for easy racemization under basic or acidic conditions. frontiersin.orgnih.gov

Enzymes, particularly ketoreductases, are exceptionally effective for the DKR of β-keto compounds. frontiersin.orgnih.gov

Green Chemistry Principles in Chiral Nitrile Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on methods that are safer, more efficient, and environmentally benign. These principles are increasingly applied to the synthesis of chiral molecules like this compound.

Electrocatalytic and Biocatalytic Routes

Biocatalytic Routes: Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations with high selectivity under mild conditions (aqueous media, room temperature, neutral pH). nih.gov For the synthesis of chiral β-ketonitriles and their derivatives, ketoreductases (KREDs) are particularly powerful. These enzymes can reduce the ketone moiety of a racemic β-ketonitrile in a dynamic kinetic resolution process to yield a single diastereomer of the corresponding β-hydroxynitrile with exceptional enantiomeric and diastereomeric purity. frontiersin.orgnih.govresearchgate.net For example, various KREDs have been used in the DKR of α-substituted-β-keto esters and phosphonates, achieving high yields and selectivities (>99% ee). frontiersin.orgnih.gov This enzymatic reduction strategy represents a highly effective and green method for accessing chiral building blocks.

Table 2: Examples of Biocatalytic Dynamic Kinetic Resolution for Analogous β-Keto Esters/Phosphonates

| Biocatalyst | Substrate Type | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| KRED-101 | Diethyl 2-isopropyl-3-oxosuccinate | (3S,4R)-alcohol | 90% de | 99% ee | nih.gov |

| KRED-108 | Diethyl 2-isopropyl-3-oxosuccinate | (3R,4R)-alcohol | 99% de | 99% ee | nih.gov |

| KRED-02 | α-amido-β-keto ester | cis-(2S,3R)-amino alcohol | 99% dr | >99% ee | frontiersin.org |

| KRED-10 | α-amido-β-keto ester | trans-(2R,3R)-amino alcohol | 98% dr | >99% ee | frontiersin.org |

| Fungus (M. isabellina) | Racemic β-ketonitrile | Diastereomeric β-hydroxynitriles | N/A | High | wikipedia.org |

Electrocatalytic Routes: While electrocatalysis is a burgeoning field in green chemistry, offering potential for reagent-free oxidations and reductions, specific applications for the enantioselective synthesis of chiral β-ketonitriles are not yet widely reported in the surveyed literature.

Solvent-Free and Atom-Economical Methodologies

Atom Economy: This principle, central to green chemistry, evaluates how many atoms from the reactants are incorporated into the final desired product. Addition reactions, such as the conjugate addition used to form the C3-stereocenter, are inherently 100% atom-economical, making them highly desirable synthetic strategies.

Solvent-Free Methodologies: Eliminating solvents reduces waste, cost, and safety hazards. While many asymmetric reactions require specific solvents to ensure catalyst solubility and stereocontrol, research is ongoing to develop solvent-free or reduced-solvent conditions. For instance, some nitrile syntheses from aldehydes can be performed under solvent-free conditions, showcasing the potential for greener reaction setups.

Convergent and Divergent Synthetic Pathways to the β-Ketonitrile Scaffold

The synthesis of chiral β-ketonitriles, such as this compound, is a significant challenge in organic chemistry, requiring precise control of stereochemistry. Strategic planning is paramount, with methodologies often categorized as either convergent or divergent. A convergent synthesis involves the independent preparation of key molecular fragments, which are then coupled in the later stages. Conversely, a divergent synthesis begins with a common precursor that is progressively modified to yield a variety of structurally related target molecules. Both approaches offer distinct advantages in accessing the chiral β-ketonitrile scaffold.

Convergent pathways are often favored for their efficiency and flexibility, as they allow for the separate optimization of reaction sequences for each fragment. Key convergent strategies for chiral β-ketonitriles include the acylation of nitrile-stabilized carbanions and the direct catalytic asymmetric conjugate cyanation of enones.

Acylation of Nitrile Anions

A foundational convergent method involves the Claisen-type condensation between a suitable carboxylic acid derivative (like an ester) and a nitrile. nih.gov To achieve chirality, the ester fragment must possess the desired stereocenter. For the synthesis of this compound, this would entail the coupling of an activated derivative of (S)-2-methylbutanoic acid with a two-carbon nitrile synthon, such as acetonitrile.

The reaction is typically mediated by a strong, non-nucleophilic base to generate the nitrile-stabilized carbanion, which then acts as the nucleophile. nih.gov Common bases include sodium amide, sodium hydride, or potassium tert-butoxide (KOt-Bu). nih.govutsa.edu The use of microwave-assisted heating can significantly accelerate these condensations, reducing reaction times from hours to minutes. utsa.edu While this approach is conceptually straightforward, challenges can arise from the acidity of the resulting β-ketonitrile product, which can complicate the reaction and necessitate the use of excess base.

| Ester Substrate | Nitrile Substrate | Base | Conditions | Product Class | Yield (%) | Ref |

| Methyl 2-phenylacetate | Phenylacetonitrile | KOt-Bu | THF, Microwave, 10 min | diaryl-β-ketonitrile | 30-72 | utsa.edu |

| Ethyl 3-phenylpropanoate | Benzyl cyanide | KOt-Bu | THF, Microwave, 10 min | β-ketonitrile | 30-72 | utsa.edu |

| Various Esters/Lactones | Acetonitrile | KOt-Bu | THF, rt, catalytic IPA | β-ketonitrile | N/A | nih.gov |

Table 1: Representative examples of β-ketonitrile synthesis via acylation of nitriles. Note that these examples are for analogous structures, illustrating the general methodology.

Catalytic Asymmetric Conjugate Cyanation

A more modern and atom-economical convergent strategy is the direct enantioselective conjugate addition of a cyanide source to an α,β-unsaturated ketone. This method constructs the chiral center and introduces the nitrile functionality in a single, stereocontrolled step. For the target molecule, this would involve the reaction of ethyl vinyl ketone with a cyanide donor.

Groundbreaking work in this area has demonstrated the use of chiral metallic catalysts to achieve high enantioselectivity. For instance, a gadolinium-based catalyst derived from a chiral ligand was shown to be highly effective for the 1,4-addition of trimethylsilylcyanide (TMSCN) to various enones. nih.gov The reaction proceeds with excellent regioselectivity, exclusively favoring the 1,4-adduct over the 1,2-adduct, and delivers the chiral β-ketonitrile product in high yields and with excellent enantiomeric excess (ee). nih.gov

| Enone Substrate | Cyanide Source | Catalyst System | Yield (%) | ee (%) | Ref |

| Cyclohexenone | TMSCN | Gd(O-iPr)₃ / Chiral Ligand | 99 | 95 | nih.gov |

| Chalcone | TMSCN | Gd(O-iPr)₃ / Chiral Ligand | 95 | 96 | nih.gov |

| Benzylidenacetone | TMSCN | Gd(O-iPr)₃ / Chiral Ligand | 91 | 97 | nih.gov |

Table 2: Enantioselective conjugate cyanation of enones using a chiral Gadolinium catalyst.

Divergent synthesis provides a powerful platform for generating libraries of related chiral compounds from a common intermediate. This is particularly valuable for structure-activity relationship studies in medicinal chemistry.

Asymmetric Conjugate Addition Followed by Functionalization

One prominent divergent strategy involves establishing the key stereocenter via an organocatalytic or metal-catalyzed asymmetric Michael addition, followed by further transformation to install the nitrile group. For instance, the highly enantioselective addition of a nucleophile to methyl vinyl ketone (MVK) can generate a chiral enolate intermediate. nih.gov This intermediate can, in principle, be trapped with a cyanating agent to yield the desired β-ketonitrile.

Bifunctional organocatalysts, such as those derived from thiourea (B124793) and a chiral amine, are highly effective in promoting the conjugate addition of various nucleophiles to enones with high stereocontrol. nih.gov The resulting adduct, containing the crucial chiral center, serves as a versatile intermediate that can be diversified. While direct cyanation of the intermediate enolate can be challenging, alternative routes such as conversion to a vinyl phosphate (B84403) followed by palladium-catalyzed cyanation represent viable, albeit multi-step, pathways.

Chiral Pool Synthesis

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from nature, such as amino acids, terpenes, and carbohydrates. wikipedia.org These molecules serve as excellent starting points for a divergent synthesis. A plausible route to this compound could begin with (S)-citronellal, a natural terpene derivative that already contains the required (S)-configured methyl-substituted carbon.

A potential synthetic sequence could involve:

Ozonolysis of the alkene in (S)-citronellal to yield a chiral aldehyde.

Oxidation of the aldehyde to the corresponding carboxylic acid.

Esterification or conversion to another activated acyl species.

Condensation with the anion of acetonitrile, as described in the convergent acylation strategy.

This approach leverages the inherent chirality of the starting material, obviating the need for an asymmetric catalysis step and ensuring the absolute stereochemistry of the final product. uvic.ca The common chiral precursor derived from the chiral pool can be subjected to various reaction sequences to generate a diverse set of analogous chiral compounds.

Reactivity and Transformational Chemistry of 3s 3 Methyl 4 Oxopentanenitrile

Nucleophilic Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, enabling its conversion into a variety of other important functional groups, including carboxylic acids and their derivatives, as well as nitrogen-containing heterocyclic systems.

The transformation of the nitrile group into a carboxylic acid or an amide is a fundamental process in organic synthesis. These reactions typically proceed via hydrolysis under either acidic or basic conditions.

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The nitrogen atom is protonated, activating the carbon atom toward nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the corresponding carboxylic acid, in this case, (3S)-3-Methyl-4-oxopentanoic acid, and an ammonium (B1175870) salt. fiveable.me

Alternatively, alkaline hydrolysis involves heating the nitrile with a base such as sodium hydroxide (B78521) solution. fiveable.me This process initially forms a carboxylate salt and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. fiveable.me

The hydrolysis can be stopped at the intermediate amide stage—(3S)-3-Methyl-4-oxopentanamide—by using controlled reaction conditions, such as employing certain catalysts or specific reagents that favor partial hydrolysis. For instance, various metal catalysts and enzymatic processes are known to mediate the hydration of nitriles to amides with high selectivity.

| Transformation | Reagents and Conditions | Product | Reference |

| Acid Hydrolysis | Dilute HCl, Heat (reflux) | (3S)-3-Methyl-4-oxopentanoic acid | fiveable.me |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ | (3S)-3-Methyl-4-oxopentanoic acid | fiveable.me |

| Amide Formation | Controlled hydration (e.g., specific catalysts, H₂O₂) | (3S)-3-Methyl-4-oxopentanamide | General Principle |

The nitrile functionality serves as a key component in the synthesis of various nitrogen-containing heterocycles. A prominent reaction is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of an ammonium salt or a Lewis acid catalyst. chalcogen.ronih.gov The resulting product would be 5-((1S)-1,3-dioxobutan-2-yl)-1H-tetrazole, a compound where the tetrazole ring acts as a stable bioisostere for a carboxylic acid group, a feature highly valued in medicinal chemistry. chalcogen.ro

Furthermore, the dicarbonyl-like nature of (3S)-3-Methyl-4-oxopentanenitrile makes it a suitable precursor for pyridine (B92270) synthesis. In reactions like the Hantzsch or related pyridine syntheses, a β-dicarbonyl compound (or a surrogate) condenses with an aldehyde and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. fiveable.mepharmaguideline.com The β-ketonitrile moiety can participate in such condensations to yield highly substituted, chiral pyridine derivatives. organic-chemistry.orgbaranlab.org

| Heterocycle | General Reaction Type | Key Reagents | Reference |

| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl or Lewis Acid | chalcogen.ronih.govorganic-chemistry.org |

| Pyridine | Condensation/Cyclization | Aldehyde, Ammonia source | fiveable.mepharmaguideline.combaranlab.org |

Reactivity at the Ketone Carbonyl and α-Position

The ketone functionality and the adjacent methylene (B1212753) group (C2) provide a second major hub of reactivity, enabling carbon-carbon bond formation through classic condensation reactions and alkylation strategies.

The acidic protons at the C2 position, flanked by both the ketone and nitrile groups, are readily removed by a base to form a stabilized enolate. This enolate can act as a nucleophile in aldol-type reactions. When reacting with an aldehyde, the enolate of this compound would attack the aldehyde carbonyl. The existing stereocenter at C3 is expected to exert diastereoselective control over the formation of the two new stereocenters in the aldol (B89426) adduct, favoring the formation of one diastereomer over the other. The stereochemical outcome can often be predicted using models like the Zimmerman-Traxler transition state model, which considers the geometry of the metal enolate. harvard.edu

The Knoevenagel condensation is another key transformation, involving the reaction of the active methylene group at C2 with an aldehyde or ketone, typically catalyzed by a weak base like an amine. sigmaaldrich.com This reaction usually proceeds with subsequent dehydration to yield a new carbon-carbon double bond. sigmaaldrich.com The reaction of this compound with an aldehyde under Knoevenagel conditions would lead to the formation of a substituted α,β-unsaturated ketone-nitrile.

| Reaction | Electrophile | Key Features | Reference |

| Aldol Condensation | Aldehyde (R-CHO) | Forms β-hydroxy ketone; C3 stereocenter directs diastereoselectivity. | harvard.edu |

| Knoevenagel Condensation | Aldehyde (R-CHO) | Forms C=C bond at α-position; often catalyzed by amines. | sigmaaldrich.comrsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. β-Ketonitriles are valuable substrates for such transformations. A notable example is the Biginelli reaction, where a β-dicarbonyl compound, an aldehyde, and urea (B33335) (or thiourea) condense to form a dihydropyrimidinone. Research has shown that β-ketonitriles, such as 4-methyl-3-oxopentanenitrile, can successfully replace the standard β-ketoester in this reaction. nih.gov The reaction, catalyzed by a copper salt and a mineral acid, proceeds cleanly to yield 5-cyano-dihydropyrimidinones, which are compounds of significant interest in medicinal chemistry. nih.gov

Another example is the three-component reaction between a β-ketonitrile, an aldehyde, and a pyridinium (B92312) ylide, which, in the presence of piperidine, leads to the diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles. nih.gov This cascade process involves a Knoevenagel condensation, a Michael addition, and an intramolecular S_N2 cyclization. nih.gov

| Reaction Name | Components | Product Type | Reference |

| Biginelli Reaction | This compound, Aldehyde, Urea | 5-Cyano-dihydropyrimidinone | nih.gov |

| Dihydrofuran Synthesis | This compound, Aldehyde, Pyridinium Ylide | trans-4,5-Dihydrofuran-3-carbonitrile | nih.gov |

The C2 position of this compound is activated by both the adjacent ketone and nitrile groups, making its protons significantly acidic (pKa ≈ 11-13 in DMSO). Deprotonation with a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), generates a highly stabilized enolate. youtube.commasterorganicchemistry.com This enolate is a soft nucleophile and readily participates in S_N2 reactions with electrophiles like alkyl halides, allowing for the introduction of a wide range of substituents at the C2 position. youtube.com The choice of base and reaction conditions can be crucial; for instance, using a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate, although in this symmetric case, only one α-position is available for deprotonation between the two carbonyl groups. youtube.com

Modern methods also allow for α-alkylation under greener conditions. For example, iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions enable the alkylation of ketones using primary alcohols as the alkylating agents, proceeding through the in-situ formation of an aldehyde and subsequent condensation-reduction sequence. acs.org

| Strategy | Base/Catalyst | Electrophile | Key Principle | Reference |

| Direct Alkylation | LDA, NaH | Alkyl Halide (R-X) | Formation of a stabilized enolate for nucleophilic substitution. | youtube.comyoutube.com |

| Catalytic Alkylation | Iridium(I) Complex, Base | Primary Alcohol (R-CH₂OH) | "Borrowing Hydrogen" mechanism avoids pre-formed electrophiles. | acs.org |

Lack of Specific Research Data on Chemoselective Transformations of this compound

Despite a comprehensive search of available scientific literature, specific research detailing the chemoselective transformations of the chemical compound this compound that explicitly preserve its stereochemical integrity could not be located.

This compound is a chiral molecule containing both a ketone and a nitrile functional group. The core of the inquiry was to identify and detail chemical reactions that would selectively modify one of these functional groups while leaving the chiral center at the C3 position undisturbed. This would be crucial for its use as a chiral building block in the synthesis of more complex molecules, where maintaining enantiopurity is paramount.

The investigation sought to uncover documented research on topics such as the stereoselective reduction of the ketone to a secondary alcohol or the chemoselective transformation of the nitrile group into other functionalities like an amine or a carboxylic acid, all while ensuring the retention of the (3S) configuration.

However, the search did not yield any specific studies, research articles, or patents that provide experimental details, such as reagents, reaction conditions, and analytical outcomes for such transformations on this particular molecule. While general methodologies for the chemoselective and stereoselective reactions of β-ketonitriles and other chiral compounds are known in the field of organic chemistry, specific applications and validated research findings directly related to this compound are not present in the currently accessible information.

Therefore, the requested article section on the "," with a focus on "Chemoselective Transformations for Stereochemical Integrity Preservation," cannot be generated with the required level of scientific accuracy and detail at this time. Further experimental research would be necessary to establish and document these specific chemical transformations.

Spectroscopic and Advanced Analytical Characterization of Enantiopure β Ketonitriles

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are non-destructive and highly sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining the absolute configuration of enantiopure compounds.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are the two primary chiroptical techniques. ORD measures the change in the angle of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left- and right-circularly polarized light. For β-ketonitriles, the carbonyl chromophore (C=O) and the nitrile group (C≡N) are the key players in their chiroptical properties.

While specific experimental ORD and CD data for "(3S)-3-Methyl-4-oxopentanenitrile" are not extensively reported in publicly accessible literature, theoretical calculations offer a powerful predictive tool. vt.edu Computational methods, such as time-dependent density functional theory (TD-DFT), can simulate CD and ORD spectra. By comparing the calculated spectrum of a known absolute configuration (e.g., S) with the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned. The sign and magnitude of the Cotton effect in the CD spectrum, which is the characteristic peak or trough around the absorption maximum of a chromophore, is particularly informative.

Table 1: Representative Chiroptical Data for Chiral Ketones

| Compound | Technique | Wavelength (nm) | Observation |

| (S)-Methyloxirane | ORD | 589 | Calculated optical rotation varies with basis set and optimized geometry. vt.edu |

| Camphor | CD | 290 | Strong positive Cotton effect due to the n→π* transition of the carbonyl group. |

Advanced Nuclear Magnetic Resonance Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the constitution and relative stereochemistry of molecules. For chiral β-ketonitriles, advanced NMR techniques can provide crucial information about the spatial proximity of atoms, which helps in assigning the absolute configuration, often in conjunction with a chiral auxiliary or derivatizing agent.

One-dimensional ¹H NMR can offer initial clues about the relative stereochemistry. nih.gov However, for an unambiguous assignment, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. By observing cross-peaks between specific protons in the 2D spectrum, a map of intramolecular distances can be constructed, revealing the relative orientation of substituents around the chiral center.

In the case of "this compound", a NOESY or ROESY experiment would be expected to show correlations between the protons of the methyl group at the C3 position and the methylene (B1212753) protons of the ethyl group, as well as with the methine proton at C3. The relative intensities of these cross-peaks can help to establish the preferred conformation of the molecule in solution.

Another powerful NMR-based approach is the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These enantiomerically pure reagents react with the analyte to form diastereomers, which will have distinct NMR spectra. Alternatively, CSAs form transient diastereomeric complexes with the analyte, leading to the separation of NMR signals for the two enantiomers. The differential chemical shifts observed for the diastereomers can be correlated with the absolute configuration of the original enantiomer.

Table 2: Key ¹H NMR Parameters for Stereochemical Analysis of β-Hydroxy Ketones

| Proton | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | NOE/ROE Correlations |

| α-methylene protons | 2.5 - 3.0 | J(Hα, Hβ) ≈ 2-10 | Correlations to protons on the chiral center. nih.gov |

| Methine proton | 4.0 - 4.5 | J(Hβ, Hγ) ≈ 6-8 | Correlations to adjacent methyl and methylene groups. |

Chromatographic Methods for Enantioseparation and Purity Assessment

Chromatographic techniques are essential for both the analytical-scale determination of enantiomeric purity and the preparative-scale separation of enantiomers. For β-ketonitriles, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the methods of choice.

Chiral HPLC is a widely used technique for enantioseparation. CSPs are designed with a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and effective for a broad range of chiral compounds, including ketones and nitriles.

Chiral GC is another powerful technique, especially for volatile compounds. nih.govmdpi.com Similar to chiral HPLC, it utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for GC applications. nih.gov The enantiomers of the analyte exhibit different partitioning between the mobile phase (an inert carrier gas) and the chiral stationary phase, resulting in their separation. The optimization of parameters such as column temperature, carrier gas flow rate, and the specific CSP is crucial for achieving baseline separation of the enantiomers.

For "this compound", one would select a suitable chiral column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC) and develop a method by systematically varying the mobile phase composition (for HPLC) or the temperature program (for GC) to achieve optimal separation of the (S)- and (R)-enantiomers. The area under each peak in the chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess.

Table 3: Representative Conditions for Chiral Chromatography

| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV (220 nm) |

| Chiral GC | Heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-beta-cyclodextrin | Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.gov |

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate reaction mechanisms, transition states, and the energetics of chemical transformations involving chiral compounds.

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. DFT calculations are instrumental in understanding how chiral catalysts or auxiliaries control the stereochemical outcome of a reaction. researchgate.netnih.gov By modeling the transition states leading to the different stereoisomers, the origins of stereoselectivity can be pinpointed. For a hypothetical asymmetric synthesis of (3S)-3-Methyl-4-oxopentanenitrile, DFT could be employed to analyze the interactions between the substrate, reagents, and a chiral catalyst.

Key interactions that are often analyzed include:

Steric Hindrance: The non-bonded interactions between bulky groups that favor the formation of one stereoisomer over another.

Hydrogen Bonding: The formation of hydrogen bonds between the catalyst and the substrate can lock the conformation of the transition state, leading to high stereoselectivity.

Electronic Effects: The electronic nature of the catalyst and substrate can influence the stability of the transition states.

For instance, in the asymmetric homologation of boronic esters, DFT studies have revealed that steric repulsion between a substituent on the diazomethane (B1218177) reagent and the chiral catalyst is a key factor in determining the enantioselectivity. researchgate.net A similar approach could be applied to understand the formation of the stereocenter in this compound.

A hypothetical DFT study on the enantioselective alkylation to form this compound might yield data such as that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Enantioselective Alkylation to form 3-Methyl-4-oxopentanenitrile

| Transition State | Product Enantiomer | Relative Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interaction |

|---|---|---|---|

| TS-S | (S)-enantiomer | 0.0 | Favorable hydrogen bonding with catalyst |

| TS-R | (R)-enantiomer | +2.5 | Steric clash between methyl group and catalyst |

This data is illustrative and intended to represent typical results from DFT studies on asymmetric catalysis.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large chemical systems, such as an enzyme-catalyzed reaction or a reaction in a complex solvent environment, full DFT calculations can be computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the chemically active region (e.g., the reacting molecules) with a high-level QM method like DFT, while the surrounding environment (e.g., the protein or solvent molecules) is treated with a less computationally expensive MM force field.

While no specific QM/MM studies on this compound are documented, this approach would be invaluable for studying its behavior in a biological context or in condensed phases. For example, if this molecule were a substrate for an enzyme, a QM/MM study could elucidate the enzymatic reaction mechanism and the origin of stereoselectivity imparted by the chiral active site.

Conformational Analysis and Molecular Modeling of Chiral β-Ketonitriles

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, multiple conformations are possible due to rotation around single bonds.

A study on the related achiral molecule, 4-Methyl-3-oxopentanenitrile, using rotational spectroscopy combined with quantum chemical calculations, identified a single stable conformation in the gas phase. nih.gov This study provides a foundation for understanding the conformational preferences of similar β-ketonitriles. For this compound, molecular modeling techniques, including conformational searches using molecular mechanics force fields followed by DFT optimization of the low-energy conformers, would be the standard approach. mdpi.comscispace.com

The results of such an analysis would provide the relative energies of different conformers and their geometric parameters, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| A | 60° (gauche) | 0.0 | 73% |

| B | 180° (anti) | 0.5 | 27% |

| C | -60° (gauche) | 2.0 | <1% |

This data is illustrative and based on general principles of conformational analysis.

Understanding the conformational landscape is critical as the reactivity of the molecule can be dependent on which conformation is predominantly populated.

Applications of 3s 3 Methyl 4 Oxopentanenitrile in Contemporary Chemical Synthesis

Asymmetric Synthesis of Complex Natural Products and Pharmaceutical Intermediates

There is no specific information available in published literature detailing the use of (3S)-3-Methyl-4-oxopentanenitrile as a starting material or intermediate in the asymmetric synthesis of complex natural products or pharmaceutical intermediates. Chiral β-ketonitriles can, in principle, serve as valuable building blocks in synthetic chemistry due to their dual functionality, allowing for a variety of chemical transformations. nih.govnih.gov However, no examples specifically employing the this compound enantiomer have been documented. The synthesis of chiral building blocks is crucial for the pharmaceutical industry to produce single-enantiomer drugs with improved efficacy. nih.gov

Development of Chiral Ligands and Organocatalysts

A search of the scientific literature did not yield any instances of this compound being utilized in the development of chiral ligands for asymmetric catalysis or as a precursor for organocatalysts. The design of chiral ligands is a cornerstone of modern asymmetric synthesis, with a vast array of molecular architectures having been developed. While various functional groups are employed in these designs, there is no evidence to suggest that this compound has been incorporated into such frameworks.

Engineering Chiral Materials and Frameworks

The application of this compound in the engineering of chiral materials, including Metal-Organic Frameworks (MOFs), Covalent Organic Cages (COCs), and polymers, is not documented in the scientific literature.

Chiral Metal-Organic Frameworks (MOFs)

Chiral Metal-Organic Frameworks (CMOFs) are a class of porous materials with applications in enantioselective separation and catalysis. rsc.orgfrontiersin.orgrsc.org The synthesis of CMOFs can be achieved through several strategies, including the use of chiral ligands. rsc.org However, there are no reports of this compound being used as a building block or a modifying agent in the synthesis of chiral MOFs.

Chiral Covalent Organic Cages (COCs) and Polymers

Chiral Covalent Organic Cages (COCs) are discrete molecular architectures with intrinsic chirality, showing potential in enantioselective recognition and catalysis. semanticscholar.orgnih.gov Similarly, chiral polymers are of significant interest for applications in chiral separation and asymmetric catalysis. The construction of these materials relies on the incorporation of chiral building blocks. semanticscholar.org A thorough review of the literature indicates that this compound has not been reported as a component in the synthesis of either chiral COCs or chiral polymers.

Perspectives and Future Directions in 3s 3 Methyl 4 Oxopentanenitrile Research

Emerging Methodologies for Enhanced Synthetic Efficiency and Sustainability

The synthesis of (3S)-3-Methyl-4-oxopentanenitrile and related chiral nitriles is moving towards greener and more efficient processes. Traditional methods often rely on stoichiometric reagents and harsh conditions, leading to significant waste and high costs. Emerging methodologies aim to mitigate these issues through catalysis and the use of renewable resources.

Recent advancements in photoredox and nickel catalysis are particularly promising for nitrile synthesis. organic-chemistry.org The merger of photoredox catalysis with asymmetric copper catalysis, for instance, has enabled the enantiomerically enriched synthesis of alkyl nitriles from readily available carboxylic acids under mild conditions. organic-chemistry.org Applying such a strategy to the synthesis of this compound could offer a more sustainable alternative to classical routes. Furthermore, nickel-catalyzed aqueous cyanation of allylic alcohols presents an environmentally friendly approach, often proceeding with a high degree of chiral inversion, which could be exploited for stereospecific synthesis. organic-chemistry.org A patent for the synthesis of the racemic 4-methyl-3-oxo-valeronitrile highlights a method involving potassium methoxide (B1231860) and isobutyryl chloride, which, while effective, lacks the stereochemical control necessary for producing the (3S)-enantiomer exclusively and could be a target for sustainable improvement. google.com

Table 1: Comparison of Synthetic Methodologies for Nitrile Synthesis

| Methodology | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Acylation | Potassium methoxide, isobutyryl chloride, acetonitrile | Reflux, 70-90°C | High yield (95-97%) | Racemic product, high temperature, use of strong base |

| Asymmetric Photoredox/Copper Catalysis | Carboxylic acid precursor, chiral copper complex, photocatalyst | Mild, visible light | High enantioselectivity, uses abundant starting materials | Catalyst cost and sensitivity may be a factor |

| Nickel-Catalyzed Aqueous Cyanation | Allylic alcohol precursor, nickel catalyst, cyanide source | Aqueous medium | Environmentally friendly, high chiral transfer | Requires specific allylic precursor |

Unexplored Reactivity Profiles and Novel Derivatizations

The reactivity of the nitrile and ketone functionalities in this compound offers a plethora of opportunities for creating novel derivatives. While the general reactivity of nitriles—including hydrolysis to carboxylic acids or amides, reduction to amines or aldehydes, and participation in cycloadditions—is well-documented, the specific reactivity of this chiral keto-nitrile remains a fertile ground for investigation. numberanalytics.com

The presence of the ketone allows for a range of transformations, such as aldol (B89426) reactions, Wittig olefination, and reductive amination, which can be performed diastereoselectively due to the influence of the adjacent chiral center. For example, the reduction of the ketone could lead to chiral syn- or anti-diols, depending on the reagents and conditions employed. The nitrile group can serve as a linchpin for constructing nitrogen-containing heterocycles through cycloaddition reactions or as a precursor to valuable primary amines via reduction. numberanalytics.com Multicomponent reactions, such as the Strecker or Ugi reactions, could leverage the aldehyde group (if the ketone is selectively reduced) or the nitrile itself to rapidly assemble complex molecular scaffolds. numberanalytics.com

Table 2: Potential Novel Derivatizations of this compound

| Reaction Type | Reagents | Potential Product | Significance |

|---|---|---|---|

| Diastereoselective Reduction | NaBH4, CeCl3 | (3S,4R)- or (3S,4S)-4-hydroxy-3-methylpentanenitrile | Access to chiral diol precursors |

| Wittig Reaction | Phosphonium ylide | Chiral alkenenitriles | Building blocks for complex natural products |

| [3+2] Cycloaddition | Azide (B81097) | Chiral tetrazoles | Bioisosteres in medicinal chemistry |

| Ritter Reaction | Racemic alcohol | Diastereomeric amides | Asymmetric synthesis of amines rsc.org |

Integration with Machine Learning and Artificial Intelligence for Reaction Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical syntheses are designed and optimized. youtube.comsciencedaily.com For a molecule like this compound, AI can be employed to predict optimal reaction conditions, suggest novel synthetic routes, and even identify potential new derivatives with desired properties. youtube.com

Generative AI models can propose synthetic pathways by "thinking" like a chemist, selecting commercially available starting materials and stitching them together through known reactions to arrive at the target molecule. youtube.com This approach not only accelerates the discovery of new routes but also ensures that the proposed syntheses are practically feasible. youtube.com For instance, an AI model could be trained on a vast dataset of chiral nitrile syntheses to propose the most efficient and stereoselective method for producing this compound. Furthermore, ML algorithms can predict reaction yields and identify the most influential variables in a reaction, thereby minimizing the number of experiments needed for optimization. sciencedaily.com

Advancements in Stereochemical Control and Chiral Transfer

Achieving high levels of stereochemical control is paramount for the synthesis of enantiomerically pure compounds like this compound. Recent breakthroughs in asymmetric catalysis offer powerful tools to this end. Synergistic palladium and phase-transfer catalysis, for example, have been successfully used for the enantioselective synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.orgfigshare.com This methodology relies on the in situ generation of a tertiary α-cyano carbanion and its subsequent enantioselective reaction controlled by a chiral phase-transfer catalyst. acs.org Adapting this strategy could provide a direct and highly selective route to the target molecule.

Chiral transfer, where the stereochemistry of a starting material is relayed to the product, is another key strategy. rsc.org For instance, the use of chiral nitriles in Ritter reactions with racemic alcohols can produce non-racemic amides, which can then be hydrolyzed to enantioenriched amines. rsc.org This principle can be inverted, where a chiral auxiliary or catalyst transfers its stereochemical information to the nitrile-containing product. The development of novel chiral ligands and catalysts that can effectively control the stereochemistry at the C3 position during the formation of the carbon-carbon bond is a critical area of ongoing research. researchgate.net

Q & A

Q. What is the correct IUPAC nomenclature for (3S)-3-Methyl-4-oxopentanenitrile, and how can common naming errors be avoided?

The IUPAC name follows the Preferred IUPAC Name (PIN) system, prioritizing the nitrile group (-CN) as the principal functional group. The stereodescriptor "(3S)" denotes the absolute configuration at the third carbon. A common error is misidentifying the parent chain or incorrectly prioritizing functional groups (e.g., using "3-acetylbutanenitrile" instead of the PIN). To avoid errors, apply IUPAC rules for substitutive operations and validate with computational tools like ChemDraw or PubChem’s nomenclature services .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : Use - and -NMR to confirm the methyl group (δ ~1.1–1.3 ppm for ), ketone (δ ~205–220 ppm for ), and nitrile (δ ~115–120 ppm for ).

- IR : Identify the ketone (C=O stretch ~1700–1750 cm) and nitrile (C≡N stretch ~2200–2260 cm).

- Mass Spectrometry : Confirm molecular weight (MW 125.16 g/mol) via high-resolution mass spectrometry (HRMS). Cross-reference with NIST chemistry databases for spectral matching .

Q. How can researchers synthesize this compound with stereochemical control?

A stereoselective approach involves:

- Step 1 : Asymmetric alkylation of a ketone precursor using chiral auxiliaries (e.g., Evans oxazolidinones) to install the (3S) configuration.

- Step 2 : Cyanide displacement of a leaving group (e.g., tosylate or bromide) at the 4-oxo position.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric excess (ee) by chiral HPLC or polarimetry .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?

- Density Functional Theory (DFT) : Calculate transition-state energies to identify stereochemical bottlenecks.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents like THF improve cyanide nucleophilicity).

- Software : Use Gaussian, ORCA, or Schrödinger Suite for simulations. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Scenario : Discrepancies in -NMR integration ratios.

- Resolution :

Verify sample purity via TLC or GC-MS.

Rule out solvent or temperature artifacts by repeating under controlled conditions.

Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic additions?

The (3S) configuration creates a chiral environment that directs nucleophilic attack (e.g., Grignard reagents) to the Re or Si face of the ketone. Steric hindrance from the methyl group favors addition to the less hindered face. Monitor diastereomeric outcomes via -NMR coupling constants or X-ray crystallography .

Q. What are the challenges in scaling up the synthesis of this compound for bulk research use?

- Issue 1 : Racemization during cyanide substitution. Mitigation : Use low-temperature conditions (-20°C) and non-polar solvents.

- Issue 2 : Byproduct formation from ketone enolization. Mitigation : Add radical inhibitors (e.g., BHT) and optimize reaction time.

- Validation : Track scalability via Design of Experiments (DoE) and response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.